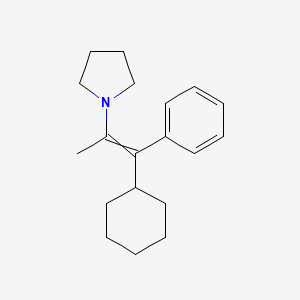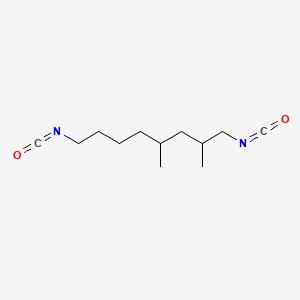
Thiourea, N-methyl-N-(2-phenylethyl)-N'-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- is a heterocyclic organic compound that contains a thiourea group, a phenylethyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- typically involves the reaction of N-methyl-N-(2-phenylethyl)amine with a thiazole derivative in the presence of a thiourea reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The phenylethyl or thiazolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, while the phenylethyl and thiazolyl groups can interact with hydrophobic or aromatic regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-methyl-N-phenyl-N’-2-thiazolyl-
- Thiourea, N-methyl-N-(2-phenylethyl)-N’-4-thiazolyl-
- Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-imidazolyl-
Uniqueness
Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the phenylethyl and thiazolyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
149486-01-1 |
|---|---|
Molecular Formula |
C13H15N3S2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-methyl-1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H15N3S2/c1-16(9-7-11-5-3-2-4-6-11)13(17)15-12-14-8-10-18-12/h2-6,8,10H,7,9H2,1H3,(H,14,15,17) |
InChI Key |
GNIVISADJSXJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=S)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




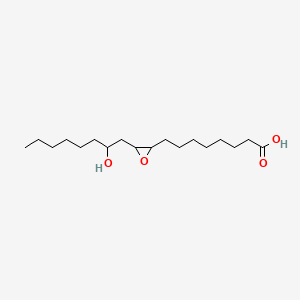
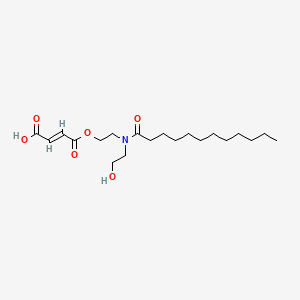
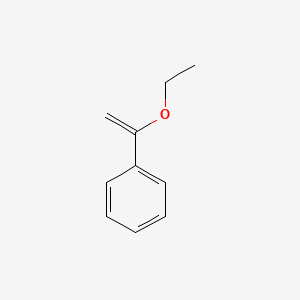
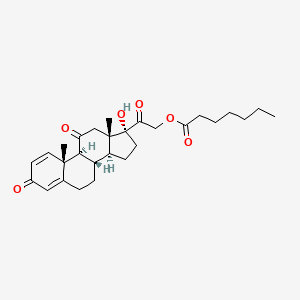
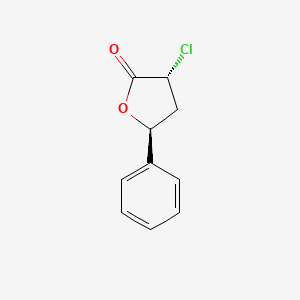
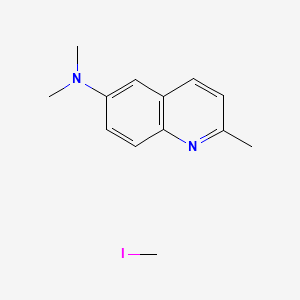
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
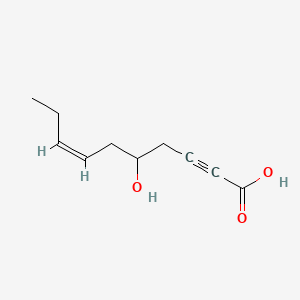

![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)
